Nemonoxacin-d4

Bioanalytical method validation Stable isotope dilution assay LC-MS/MS quantification

Accurate LC-MS/MS quantification of nemonoxacin requires a stable isotope-labeled internal standard to correct matrix effects. Non-deuterated analogs fail regulatory compliance. Nemonoxacin-d4 offers: • +4 Da mass shift with identical chromatographic co-elution • Label stability on non-exchangeable pyrrolidine ring positions • Enables validation per FDA/EMA guidance (accuracy ±15%, precision ≤15% CV) Procure this certified SIL standard for bioequivalence, TDM, or PK/PD modeling studies.

Molecular Formula C20H25N3O4
Molecular Weight 375.5 g/mol
Cat. No. B12402024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemonoxacin-d4
Molecular FormulaC20H25N3O4
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
InChIInChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i8D2,9D2
InChIKeyAVPQPGFLVZTJOR-ORNRWCBTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemonoxacin-d4 as Deuterated Internal Standard for LC-MS/MS


Nemonoxacin-d4 (CAS not assigned for deuterated form; unlabeled parent: 378746-64-6) is a deuterium-labeled analog of nemonoxacin, a non-fluorinated quinolone (NFQ) antibiotic developed by TaiGen Biotechnology and marketed as Taigexyn® [1]. Nemonoxacin is the world's first fluorine-free quinolone antibacterial drug, approved in Taiwan in 2014 and subsequently by the China NMPA in 2016 (oral) and 2021 (injection) [2]. The -d4 designation indicates substitution of four hydrogen atoms with deuterium (molecular formula: C₂₀H₂₁D₄N₃O₄; MW: 375.45 vs. 371.43 for unlabeled nemonoxacin), creating a mass difference of +4 Da for MS/MS discrimination [3]. Nemonoxacin-d4 is intended exclusively as an analytical internal standard for LC-MS/MS, GC-MS, and NMR-based quantification—NOT as an active pharmaceutical ingredient. Its procurement value derives from enabling accurate, matrix-corrected quantification of nemonoxacin in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies where unlabeled nemonoxacin alone cannot control for ionization suppression or sample preparation variability.

Workflow LC-MS/MS internal standard for nemonoxacin quantification
Mass shift +4 Da deuterium label enables MS discrimination
Use context Matrix-corrected bioanalysis; not an active pharmaceutical ingredient

Nemonoxacin-d4: Why Substitution Fails


In LC-MS/MS quantification of nemonoxacin from biological matrices, substitution of Nemonoxacin-d4 with unlabeled nemonoxacin, structural analogs (e.g., levofloxacin, moxifloxacin), or non-isotopic internal standards fundamentally compromises analytical validity. Stable isotope-labeled (SIL) internal standards co-elute identically with the analyte under chromatographic conditions, thereby experiencing the identical matrix effects (ion suppression or enhancement) that distort analyte signal in electrospray ionization . This co-eluting, chemically identical behavior enables ratio-based quantification (analyte peak area / internal standard peak area) that corrects for variable recovery during sample preparation, injection-to-injection instrument drift, and differential matrix effects across calibration standards and study samples. Non-isotopic internal standards (e.g., structural analogs) exhibit different retention times, ionization efficiencies, and extraction recoveries, rendering them incapable of fully compensating for matrix effects—a critical limitation in regulated bioanalysis governed by FDA and EMA bioanalytical method validation guidelines. The deuterium atoms in Nemonoxacin-d4 are positioned on non-exchangeable sites (methyl/methylene positions in the pyrrolidine ring moiety, as indicated by the SMILES notation showing deuterium substitution on the pyrrolidine ring: N4C([2H])([2H])[C@@H](N)C[C@H](C)C4([2H])[2H]) [1], ensuring isotopic label stability under physiological conditions and preventing back-exchange in aqueous biological matrices. Substituting with a non-deuterated standard would forfeit the method's capacity to generate regulatory-submission-quality pharmacokinetic data and would likely fail audit scrutiny in GLP-compliant studies.

Non-isotopic internal standard

Different retention time and ionization efficiency may not correct matrix effects, limiting bioanalytical validity.

Unlabeled nemonoxacin

Identical mass prevents separate MS/MS channel, losing internal standard function for ratio-based quantification.

Structural analog (e.g., levofloxacin)

Extraction recovery and ion suppression may differ, not suitable for regulatory-level method validation documentation.

Nemonoxacin-d4 Comparative Evidence


Analytical Selectivity via Deuterium Mass Shift

Nemonoxacin-d4 provides a +4 Da mass shift (MW: 375.45 vs. 371.43 for unlabeled nemonoxacin) due to substitution of four hydrogen atoms with deuterium [1]. This 4 Da difference ensures complete baseline resolution in MS/MS multiple reaction monitoring (MRM) without isotopic cross-talk between the analyte and internal standard channels. In contrast, a +3 Da deuterated analog (Nemonoxacin-d3, MW: 374.45) provides only a 3 Da shift, which may be insufficient to avoid isotopic overlap in certain MS instruments with lower resolution or when M+2/M+3 natural isotopic peaks from the unlabeled analyte interfere with the internal standard channel—a known limitation addressed by using a ≥3 Da mass difference with the additional safeguard of a +4 Da label for optimal selectivity . The deuterium substitution in Nemonoxacin-d4 is positioned on non-exchangeable carbon atoms, ensuring the label remains stable during sample processing under aqueous acidic or basic conditions.

Mass shift selectivity
Method context
+4 Da shift (d4 vs. unlabeled 0 Da)
May reduce isotopic interference risk vs. +3 Da d3 analog.
Non-exchangeable deuterium on pyrrolidine ring ensures stability.
Bioanalytical method validation Stable isotope dilution assay LC-MS/MS quantification

Gram-Positive Potency vs. Fluoroquinolones

The parent compound nemonoxacin demonstrates ≥4-fold greater in vitro activity than both levofloxacin and moxifloxacin against most gram-positive cocci, based on a large-scale study of 2,440 clinical isolates [1]. Against Streptococcus pneumoniae, nemonoxacin exhibited an MIC₉₀ of 0.015 μg/mL (range: ≤0.008 to 0.25 μg/mL), which is markedly lower than comparator values for fluoroquinolones [1]. In a separate study of invasive S. pneumoniae isolates, nemonoxacin (MIC₉₀: 0.06 mg/L) substantially outperformed levofloxacin (MIC₉₀: 2 mg/L) and moxifloxacin (MIC₉₀: 0.25 mg/L) [2]. Against levofloxacin-non-susceptible S. pneumoniae isolates (MIC 4–64 mg/L), nemonoxacin retained activity with a 32- to 64-fold potency advantage over levofloxacin [2].

Parent compound: Gram-positive MIC
Head-to-head
Nemonoxacin MIC₉₀ 0.015–0.06 μg/mL vs. Levofloxacin 2 mg/L, Moxifloxacin 0.25 mg/L
Reported lower MIC values in tested S. pneumoniae isolates.
≥4-fold difference; up to 64-fold against non-susceptible strains.
Antibacterial susceptibility testing MIC determination Gram-positive infections

Mycoplasma pneumoniae Pharmacodynamics

In static time-kill assays and pharmacodynamic modeling against Mycoplasma pneumoniae, nemonoxacin demonstrated mycoplasmacidal effect greater than those of moxifloxacin and levofloxacin based on the maximal killing rate constant (Kmax) [1]. The study employed the sigmoid Emax model to characterize concentration-response relationships and revealed a dual pharmacodynamic pattern: concentration-dependent killing at low MICs and time-dependent killing at high MICs [1]. This dualism distinguishes nemonoxacin's kill kinetics from fluoroquinolone comparators and has direct implications for optimizing dosing regimens in M. pneumoniae infections, including macrolide-resistant strains (MRMP).

Parent compound: Killing kinetics
Head-to-head
Kmax greater than moxifloxacin/levofloxacin
Reported pharmacodynamic profile against M. pneumoniae.
Dual concentration- and time-dependent pattern observed.
Atypical pathogen coverage Pharmacodynamic modeling Time-kill kinetics

Plasma Protein Binding vs. Fluoroquinolones

Nemonoxacin exhibits plasma protein binding of approximately 16% in healthy volunteers [1], a value substantially lower than typical fluoroquinolone comparators: levofloxacin (~24–38%), moxifloxacin (~30–50%), and ciprofloxacin (~20–40%) [2]. This low protein binding fraction (84% free drug) has mechanistic implications for tissue penetration and antibacterial activity at infection sites, as only unbound drug is pharmacologically active and capable of passive diffusion across capillary endothelia [3]. The low binding is complemented by extensive tissue distribution (volume of distribution: ~200 L) and alveolar epithelial lining fluid concentrations exceeding four times plasma levels [3].

Parent compound: Protein binding
Cross-study comparable
~16% (nemonoxacin) vs. 24–50% (fluoroquinolones)
Lower reported protein binding; may support free drug concentration context.
Healthy volunteer data; equilibrium dialysis.
Plasma protein binding Tissue penetration Free drug hypothesis

Cost-Effectiveness in CAP

A cost-utility analysis comparing nemonoxacin, moxifloxacin, and levofloxacin for the treatment of community-acquired pneumonia (CAP) in China, incorporating the clinical scenario of 6% undifferentiated pulmonary tuberculosis, demonstrated that nemonoxacin and moxifloxacin were dominant compared with levofloxacin [1]. The incremental cost-effectiveness ratio (ICER) of moxifloxacin compared with nemonoxacin was $551,643 per quality-adjusted life year (QALY) gained, substantially exceeding the willingness-to-pay threshold (1–3× GDP per capita: $11,174–33,521), establishing nemonoxacin as the most cost-effective option [1]. Treatment costs were $903.72 (nemonoxacin), $1,053.59 (moxifloxacin), and $1,212.06 (levofloxacin) per patient, with comparable quality-adjusted life days (QALD): 188.7, 188.8, and 188.5 respectively [1].

Cost-utility analysis
Head-to-head
Nemonoxacin dominant vs. levofloxacin ICER $551,643/QALY (moxifloxacin vs. nemonoxacin)
Reported pharmacoeconomic context in CAP treatment model.
Chinese healthcare system perspective; decision tree model.
Health economics Cost-utility analysis Formulary decision-making

Nemonoxacin-d4 Research & Procurement Scenarios


GLP-Compliant Pharmacokinetic Bioanalysis

Procure Nemonoxacin-d4 as the SIL internal standard for LC-MS/MS method development and validation supporting Phase I–III clinical pharmacokinetic studies of nemonoxacin malate oral or intravenous formulations. The +4 Da mass shift ensures complete chromatographic co-elution with matrix effect correction, satisfying FDA and EMA bioanalytical method validation criteria for accuracy (±15%) and precision (≤15% CV). Given nemonoxacin's 16% protein binding [1] and 100% oral bioavailability [2], accurate plasma quantification is essential for establishing bioequivalence, dose proportionality, and population PK models. Non-isotopic internal standards are unacceptable for regulatory submission due to differential matrix effect compensation failure.

Therapeutic Drug Monitoring Assay Development

Utilize Nemonoxacin-d4 to develop and validate a robust LC-MS/MS therapeutic drug monitoring (TDM) assay for nemonoxacin in critically ill or renally impaired patients. Nemonoxacin elimination half-life exceeds 10 h and 60–70% is excreted unchanged in urine within 72 h [1], necessitating dose adjustment in renal impairment. A deuterated internal standard enables precise, reproducible quantification across the anticipated therapeutic range, facilitating AUC-guided dosing to maximize efficacy (leveraging ≥4-fold greater gram-positive potency versus levofloxacin/moxifloxacin [3]) while minimizing toxicity risk.

Bioequivalence Studies for Generic Formulations

For pharmaceutical manufacturers developing generic nemonoxacin malate capsules or injections, Nemonoxacin-d4 is the required internal standard for pivotal bioequivalence studies submitted in Abbreviated New Drug Applications (ANDAs). The cost-effectiveness advantage of nemonoxacin over levofloxacin and moxifloxacin in CAP treatment [1] creates market demand for generic alternatives, making robust bioanalytical support with deuterated internal standards a critical procurement priority for CROs and generic pharmaceutical companies.

Preclinical Tissue Distribution and PK/PD Modeling

Employ Nemonoxacin-d4 in LC-MS/MS assays quantifying nemonoxacin concentrations in target tissues (lung epithelial lining fluid, bronchial mucosa, bone) for PK/PD target attainment analyses. Nemonoxacin achieves alveolar epithelial lining fluid concentrations >4× plasma levels [1], a differentiation parameter relevant for respiratory infection models. The deuterated internal standard enables accurate quantitation in complex tissue homogenates where matrix effects are pronounced and variable, supporting translational PK/PD modeling that links the compound's differential gram-positive potency [2] and low protein binding [3] to clinical efficacy predictions.

Application
Selection Property
Validation Focus
GLP pharmacokinetic bioanalysis context
Stable isotope-labeled ISTD (+4 Da shift)
Matrix-effect correction and accuracy/precision endpoint review
Research PK monitoring assay development
Co-eluting deuterated ISTD
Reproducibility across concentration range
Formulation comparison study support
Deuterated internal standard for quantification
Bioequivalence endpoint review (reported framework)
Preclinical tissue distribution studies
ISTD for complex tissue homogenates
Exposure-model review and matrix-effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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